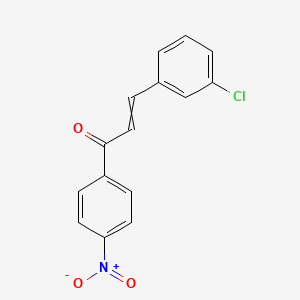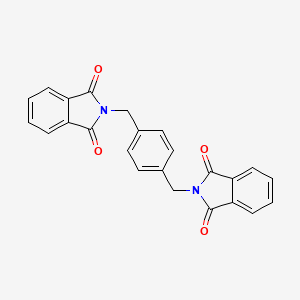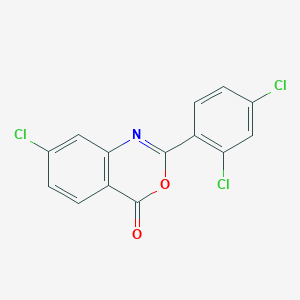
Phimm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Phimm” is a hypothetical compound that we will explore in detail
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phimm can be achieved through several routes. One common method involves the condensation of a primary amine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the desired this compound compound. The reaction conditions typically involve heating the reaction mixture to a temperature of around 150°C for several hours.
Another synthetic route involves the use of a Grignard reagent to react with an ester, followed by cyclization to form the this compound compound. This method requires the use of anhydrous conditions and a temperature of around 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Phimm undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogens such as chlorine or bromine, nucleophiles such as hydroxide or cyanide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines or alcohols.
Scientific Research Applications
Phimm has a wide range of applications in scientific research:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules
Biology: this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.
Medicine: this compound shows promise as a therapeutic agent. Preliminary studies suggest that it has anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of Phimm involves its interaction with specific molecular targets. In biological systems, this compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of specific pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
At the molecular level, this compound interacts with the active sites of enzymes through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions stabilize the binding of this compound to the target, leading to the desired biological effect.
Comparison with Similar Compounds
Phimm can be compared to other similar compounds such as:
Benzimidazole: Like this compound, benzimidazole has a heterocyclic structure and is used in various applications, including as anthelmintic and antifungal agents.
Pyridine: Pyridine is another heterocyclic compound with applications in pharmaceuticals and agrochemicals. It shares some structural similarities with this compound but has different reactivity and applications.
Quinoline: Quinoline is used in the synthesis of antimalarial drugs and other pharmaceuticals. It has a similar ring structure to this compound but differs in its chemical properties and applications.
This compound’s uniqueness lies in its specific interactions with biological targets and its potential for diverse applications in multiple fields. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial use.
Properties
CAS No. |
5834-81-1 |
|---|---|
Molecular Formula |
C15H7Cl6HgNO2 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-phenylmercury |
InChI |
InChI=1S/C9H3Cl6NO2.C6H5.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;1-2-4-6-5-3-1;/h1-2H,(H,16,17,18);1-5H;/q;;+1/p-1 |
InChI Key |
FNZAAEDNGCUHJL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)


![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)



![2-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11966515.png)

![4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine](/img/structure/B11966525.png)
![1-Benzyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11966534.png)

![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)
![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)
